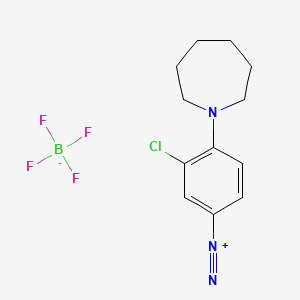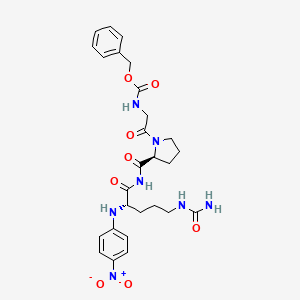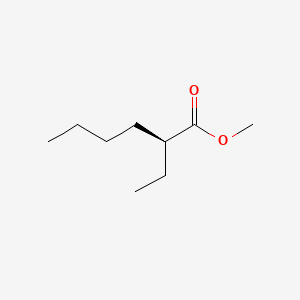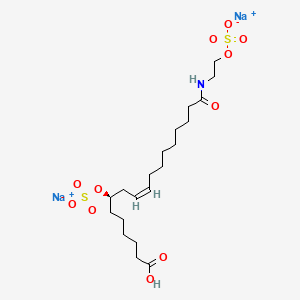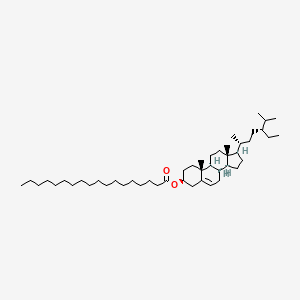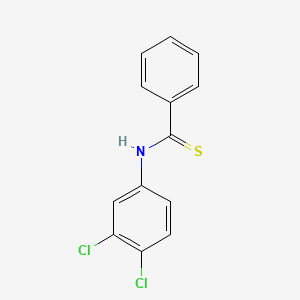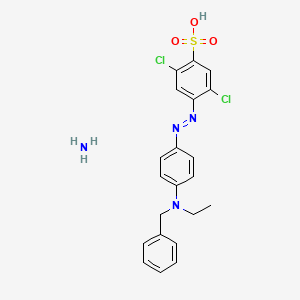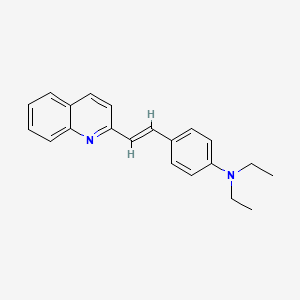
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of suitable precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced at the third position of the pyrazole ring through nucleophilic substitution reactions. This can be accomplished using reagents such as ammonia or primary amines.
Chlorination: The 3-chloro-o-tolyl group is introduced through electrophilic aromatic substitution reactions. This step involves the chlorination of the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule. It can act as an enzyme inhibitor or receptor ligand, making it valuable in biochemical studies.
Medicine: Explored for its therapeutic potential. Pyrazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products. Its unique structure allows for the creation of compounds with specific desired properties.
作用機序
The mechanism of action of 3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
3-Amino-4-(3-chlorophenyl)pyrazole hydrochloride: Similar structure but lacks the o-tolyl group.
4-Amino-3-(3-chloro-o-tolyl)pyrazole hydrochloride: Similar structure but with the amino group at the fourth position.
3-Amino-5-(3-chloro-o-tolyl)pyrazole hydrochloride: Similar structure but with the chloro-o-tolyl group at the fifth position.
Uniqueness
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride is unique due to the specific positioning of the amino and chloro-o-tolyl groups. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a bioactive molecule and a versatile building block in synthetic chemistry.
特性
CAS番号 |
93506-00-4 |
|---|---|
分子式 |
C10H11Cl2N3 |
分子量 |
244.12 g/mol |
IUPAC名 |
4-(3-chloro-2-methylphenyl)-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-7(3-2-4-9(6)11)8-5-13-14-10(8)12;/h2-5H,1H3,(H3,12,13,14);1H |
InChIキー |
DKGRHERIJZHEID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)C2=C(NN=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
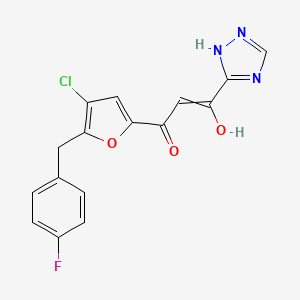
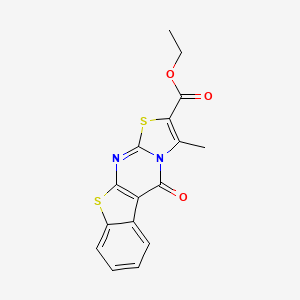
![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)

